2-(氮杂环戊-1-基)-5-(三氟甲基)苯胺

描述

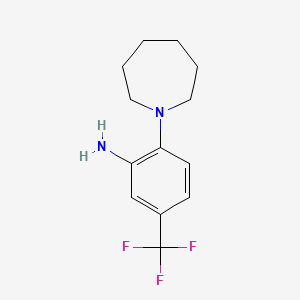

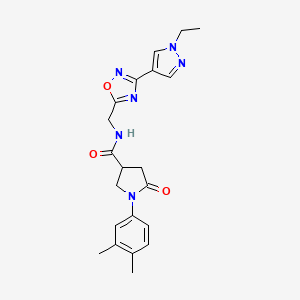

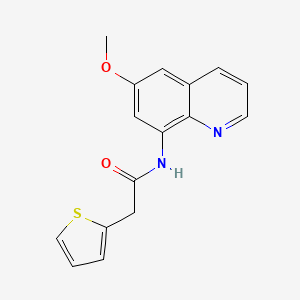

2-(Azepan-1-yl)-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C13H17F3N2. It has a molecular weight of 258.29 .

Molecular Structure Analysis

The molecular structure of 2-(Azepan-1-yl)-5-(trifluoromethyl)aniline consists of a seven-membered azepane ring attached to an aniline group with a trifluoromethyl group at the 5-position .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Azepan-1-yl)-5-(trifluoromethyl)aniline, such as its boiling point, melting point, and density, are not specified in the sources I found .科学研究应用

在有机合成中的应用

2-(氮杂环戊-1-基)-5-(三氟甲基)苯胺已被用于各种有机合成工艺中。吴等人(2021 年)的一项研究展示了它作为单齿暂态导向基团的用途,以协助钌 (II) 催化的苯甲醛直接邻位 C-H 酰亚胺化,促进喹唑啉和稠合的异吲哚啉酮骨架的合成 (吴等人,2021 年)。此外,Dolfen 等人(2014 年)报道了它在功能化三氟甲基化氮杂杂环的选择性合成中的作用 (Dolfen 等人,2014 年)。

在杂环化合物合成中的用途

该化合物在杂环化合物的构建中发挥了重要作用。郑等人(2014 年)探索了它在使用脱芳构化策略和钯催化的多米诺杂环化/Heck 反应从 2-炔基苯胺合成氮杂环戊[5,4,3-cd]吲哚中的用途 (郑等人,2014 年)。

参与晶体结构分析

该化合物的衍生物已用于晶体结构分析。Slyvka 等人(2019 年)从 2-(三氟甲基)苯胺合成了衍生物,用于晶体结构的研究,揭示了分子相互作用和堆积的见解 (Slyvka 等人,2019 年)。

在离子液体合成中的作用

Belhocine 等人(2011 年)利用相关化合物氮杂环戊合成了一系列新的室温离子液体,突出了其在提高工业过程可持续性方面的潜力 (Belhocine 等人,2011 年)。

在药物化学中的应用

该化合物也已在药物化学中找到应用。Breitenlechner 等人(2004 年)设计了新型氮杂环戊衍生物作为 PKB 抑制剂,展示了其在药物开发中的潜力 (Breitenlechner 等人,2004 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(azepan-1-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c14-13(15,16)10-5-6-12(11(17)9-10)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWMLICXQMNDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2946740.png)

![5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2946741.png)

![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2946749.png)

![5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B2946755.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2946760.png)